N,4-dimethylpentan-2-amine

Description

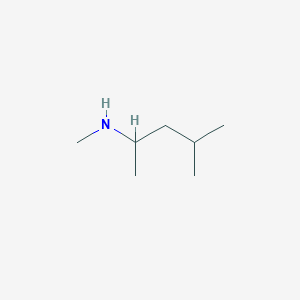

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)5-7(3)8-4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFLJUCXLKCIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311645 | |

| Record name | N,4-Dimethyl-2-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3329-35-9 | |

| Record name | N,4-Dimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-2-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N,4 Dimethylpentan 2 Amine

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a widely employed and reliable method for synthesizing amines in both laboratory and industrial settings. This method is particularly effective for the preparation of N,4-dimethylpentan-2-amine. The typical procedure involves a two-step process:

Imine Formation: The synthesis begins with the reaction of 4-methyl-2-pentanone (B128772) with methylamine (B109427). This reaction is generally carried out under mild, acidic conditions to facilitate the formation of an imine intermediate.

Reduction: The resulting imine is then reduced to the target amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For industrial-scale production, catalytic hydrogenation using catalysts like Ru/C in the presence of hydrogen gas is also an efficient method, with reported yields of up to 95%.

The choice of reducing agent can be critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their selectivity and ability to function under mild conditions (20–25°C and ambient pressure).

A comparison of laboratory and industrial-scale reductive amination highlights the adaptability of this method:

| Parameter | Laboratory Scale | Industrial Scale |

| Reactor Type | Batch flask | Continuous flow system |

| Temperature | 20–25°C | 30–40°C |

| Pressure | Ambient | 1–2 bar |

| Catalyst | NaBH₃CN/NaBH(OAc)₃ | Immobilized borohydride resins |

| Yield (HCl salt) | >80% | >90% |

| This table is based on data from a 2024 report on the synthesis of 4-methylpentan-2-amine hydrochloride. |

Alkylation Reactions in the Formation of this compound

Alkylation reactions provide an alternative route to this compound. This approach can be executed in two primary ways:

Direct Alkylation of Methylamine: This method involves converting 4-methyl-2-pentanone into a suitable alkyl halide, such as by halogenation at the alpha position. The resulting alkyl halide then reacts with methylamine under basic conditions in a nucleophilic substitution reaction to form this compound.

Alkylation of 4-methylpentan-2-amine: An alternative strategy starts with 4-methylpentan-2-amine, which is then alkylated. For instance, it can be reacted with a methylating agent to introduce the N-methyl group. smolecule.com This method is useful for creating various derivatives by choosing different alkylating agents. smolecule.com

Controlling reaction parameters such as temperature (e.g., 0–5°C for exothermic reactions) and stoichiometry is crucial to minimize the formation of by-products like quaternary ammonium (B1175870) salts.

Enantioselective Synthesis Strategies for Chiral Control

This compound possesses a chiral center, making the synthesis of specific enantiomers a significant area of research, particularly for pharmaceutical applications. researchgate.netacs.orgnih.gov Enantioselective synthesis can be achieved through several strategies:

Use of Chiral Auxiliaries: One approach involves using a chiral auxiliary, such as (R)-tert-butyl sulfenamide, which reacts with an aldehyde to form an imine. Subsequent addition of a Grignard reagent, like a methyl Grignard reagent, proceeds with a degree of stereocontrol, leading to an enrichment of one enantiomer. google.com

Chiral Resolution: This classic method involves separating a racemic mixture of the amine. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer. google.com

Asymmetric Catalysis: The use of chiral catalysts in reductive amination or other synthetic steps can guide the reaction towards the preferential formation of one enantiomer. smolecule.com For example, chiral catalysts can be employed in the reduction of the imine intermediate.

A patented method for synthesizing (S)-4,4-dimethyl-2-pentylamine hydrochloride highlights a multi-step approach involving the reaction of pivalaldehyde with (R)-tert-butyl sulfenamide, followed by a Grignard reaction, deprotection, and crystallization with L-tartaric acid to achieve a single configuration. google.com

Derivatization Chemistry for Analytical and Mechanistic Studies

Derivatization of this compound is essential for various analytical and mechanistic studies. As a secondary amine, it can undergo several reactions to form derivatives with specific properties. cymitquimica.com

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. smolecule.com This is a common strategy to modify the compound's properties or to prepare it for further synthetic steps.

Fluorogenic Labeling for HPLC Analysis: For sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), secondary amines like this compound can be derivatized with fluorogenic reagents. mdpi.com Reagents such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) and its fluoride (B91410) analog (NBD-F) react with secondary amines to produce fluorescent adducts. mdpi.comthermofisher.comresearchgate.net This pre-column derivatization significantly enhances detection sensitivity. mdpi.com The reaction with NBD-Cl is typically performed under alkaline conditions and can be accelerated by heating. mdpi.com

Formation of Sulfonamides: Reagents like dansyl chloride react with both primary and secondary amines to yield highly stable, fluorescent sulfonamides, which are well-suited for chromatographic analysis. thermofisher.com

Pharmacological Characterization and Neurobiological Mechanisms of N,4 Dimethylpentan 2 Amine

Monoamine Transporter Modulation and Substrate Interactions

The primary mechanism through which N,4-dimethylpentan-2-amine exerts its stimulant effects is by modulating the function of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) from the synaptic cleft.

Dopamine Transporter (DAT) Affinity and Functional Regulation

Research into the interaction between this compound and the human dopamine transporter (DAT) indicates a lack of significant inhibitory activity. In vitro studies using human embryonic kidney 293 (HEK293) cells expressing the human DAT showed that 1,3-dimethylbutylamine (B105974) did not inhibit the transporter. researchgate.netnih.govresearchgate.netbohrium.comresearchgate.netclintox.org Specifically, the concentration required to inhibit 50% of DAT activity (IC50) was found to be greater than 30,000 nM, a level not considered pharmacologically potent in this context. researchgate.netnih.govresearchgate.netbohrium.comresearchgate.netclintox.org This suggests that the compound has a very low affinity for the dopamine transporter and is unlikely to produce significant dopaminergic effects through reuptake inhibition. nih.govresearchgate.netmdpi.com

Norepinephrine Transporter (NET) Inhibition Kinetics

In contrast to its negligible effect on the dopamine transporter, this compound is an inhibitor of the human norepinephrine transporter (NET). researchgate.netnih.govresearchgate.netbohrium.comresearchgate.netclintox.org Studies conducted on HEK293 cells that express the human NET have demonstrated that 1,3-dimethylbutylamine blocks the reuptake of norepinephrine. researchgate.netnih.govresearchgate.netbohrium.com This inhibition of NET leads to an increased concentration of norepinephrine in the synapse, which is the primary mechanism for the compound's stimulant and sympathomimetic properties. nih.govbohrium.comresearchgate.netmdpi.com This selective action on NET over DAT indicates a pharmacological profile with mainly noradrenergic effects. nih.govbohrium.comclintox.org

Table 1: Monoamine Transporter Inhibition Profile of this compound (1,3-DMBA)

| Transporter | Cell Line | Inhibition (IC50) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | hNET-HEK293 | Inhibitor | researchgate.netnih.govresearchgate.netbohrium.com |

| Dopamine Transporter (DAT) | hDAT-HEK293 | >30,000 nM (No significant inhibition) | researchgate.netnih.govresearchgate.netbohrium.com |

| Serotonin (B10506) Transporter (SERT) | hSERT-HEK293 | No Inhibition | researchgate.netnih.govresearchgate.netmdpi.com |

Serotonin Transporter (SERT) Interaction Profiles

Investigations into the effect of this compound on the serotonin transporter (SERT) have shown that the compound does not interact with it. researchgate.netnih.govresearchgate.netmdpi.com In vitro assays using human embryonic kidney cells expressing the human SERT confirmed that 1,3-dimethylbutylamine does not inhibit serotonin reuptake. researchgate.netnih.govresearchgate.netmdpi.com This lack of activity at SERT further refines the compound's pharmacological profile as a selective norepinephrine reuptake inhibitor among the major monoamine transporters.

Receptor Binding Profiles and Downstream Signaling Pathways

The downstream effects of this compound are primarily mediated by its influence on noradrenergic signaling, which results from its interaction with the norepinephrine transporter rather than direct receptor binding.

Adrenergic Receptor Activation and Sympathomimetic Effects

Despite producing sympathomimetic effects such as increased blood pressure and heart rate, in vitro studies have shown that this compound does not directly activate a range of human adrenergic receptors. cabidigitallibrary.orgrivm.nl Pharmacological screening using cell lines that overexpress various human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, β1, and β2) found no activation by dimethylbutylamine at concentrations up to 300 µM. nih.gov

However, the compound was found to be a weak partial agonist of the human trace amine-associated receptor 1 (TAAR1). nih.gov At a high concentration of 300 µM, dimethylbutylamine produced a response equivalent to 20% of the maximum effect of the reference agonist phenethylamine (B48288). nih.gov While TAAR1 is not a classical adrenergic receptor, its activation can modulate monoaminergic systems. The primary driver for the observed sympathomimetic effects of this compound remains its action as a norepinephrine reuptake inhibitor. nih.govmdpi.com

Table 2: Receptor Activation Profile of this compound (1,3-DMBA)

| Receptor | Cell Line | Effect (at 300 µM) | Reference |

|---|---|---|---|

| Adrenergic α1A, α1B, α1D | Overexpressing cell lines | No effect | nih.gov |

| Adrenergic α2A, α2B | Overexpressing cell lines | No effect | nih.gov |

| Adrenergic β1, β2 | Overexpressing cell lines | No effect | nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | hTAAR1-HEK293T | Weak partial agonist (20% of PEA max effect) | nih.gov |

Indirect Agonism of Noradrenaline (NA)

The sympathomimetic activity of this compound is a result of its function as an indirect agonist of noradrenaline. mdpi.com The mechanism for this indirect agonism is the inhibition of the norepinephrine transporter (NET), as detailed in section 3.1.2. By blocking the reuptake of noradrenaline from the synaptic cleft, the compound effectively increases the concentration and prolongs the action of endogenous noradrenaline at postsynaptic adrenergic receptors. nih.govbohrium.comresearchgate.netmdpi.com This elevation in synaptic noradrenaline leads to the classic physiological responses associated with sympathetic nervous system activation, including vasoconstriction and cardiovascular stimulation. cabidigitallibrary.orgrivm.nl

Cellular and Molecular Mechanisms Underlying Biological Activity

The body of scientific literature specifically detailing the cellular and molecular mechanisms of this compound (also known as 1,3-dimethylbutylamine or DMBA) is notably limited. Much of the understanding is extrapolated from its structural analogue, 1,3-dimethylamylamine (DMAA), or from its general classification as a sympathomimetic amine. rivm.nlcannonbol.com

Influence on Mitochondrial Bioenergetics and Cellular Respiration

Currently, there are no specific studies available in the public scientific literature that investigate the direct influence of this compound on mitochondrial bioenergetics or cellular respiration. While some dietary supplements containing a variety of stimulants have been studied for their effects on mitochondrial function and metabolic rate, these findings cannot be attributed specifically to this compound. unirioja.es Research on other stimulants, such as higenamine, has shown effects on myocardial mitochondrial metabolism, but similar dedicated research on this compound is absent. mdpi.comnih.gov

Impact on Cellular Membrane Integrity and Function

Detailed research on the specific impact of this compound on the integrity and function of cellular membranes, including measurements of membrane potential, has not been published. As a sympathomimetic amine, its primary actions are understood to be at the level of neurotransmitter transporters rather than direct, broad effects on the physical properties of cell membranes.

Modulation of Intracellular Signaling Cascades (e.g., Protein Kinase A)

This compound is understood to function as a stimulant by modulating neurotransmitter levels, primarily norepinephrine. Research shows it acts as an inhibitor of the norepinephrine transporter (NET). clintox.orgresearchgate.netbohrium.com This action increases the extracellular concentration of norepinephrine, making it available to interact with adrenergic receptors.

While direct studies on this compound's role in specific intracellular signaling cascades are scarce, research on the closely related compound DMAA offers valuable insights. Studies on DMAA demonstrate that it stimulates dopamine transporter endocytosis through a mechanism sensitive to protein kinase A (PKA). nih.gov Given the structural and functional similarities between DMAA and this compound, it is plausible that the downstream effects of this compound's interaction with monoamine transporters could also involve PKA-mediated signaling pathways. rivm.nlnih.gov This hypothesis is supported by findings that suggest other aliphatic amine stimulants likely exert their biological effects through similar transporter interactions. nih.gov However, a key distinction is that this compound and DMAA block the NET, but were found in one study not to block the dopamine transporter (DAT), suggesting a more selective noradrenergic action compared to amphetamine. clintox.orgresearchgate.net

Comparative Pharmacological Efficacy and Potency with Amphetamine and Ephedrine (B3423809) Analogues

This compound is a synthetic stimulant structurally related to methylhexanamine (DMAA), amphetamine, and ephedrine. nih.govwikipedia.org Its pharmacological effects are characteristic of sympathomimetic amines, including vasoconstriction and increased blood pressure (pressor effects). rivm.nlcannonbol.comwebmd.com Due to a lack of human safety studies, much of its pharmacological profile is inferred from early animal studies and comparisons with its analogues. cannonbol.comwikipedia.orgchemistryviews.org

Early animal research from the 1940s established that this compound possesses pressor effects, but is somewhat less potent than its close analogue, DMAA. cannonbol.com Both this compound and DMAA function as indirect sympathomimetics, primarily by inhibiting the norepinephrine transporter (NET). clintox.orgresearchgate.netfda.gov This mechanism is shared with ephedrine and amphetamine, though amphetamine also has potent effects on the dopamine transporter. clintox.orgresearchgate.net

Comparisons between DMAA and ephedrine indicate that the influence of DMAA on blood pressure is approximately 4.5 times lower than that of ephedrine when taken orally. rivm.nl Conversely, when administered intravenously, DMAA's effect on blood pressure is four times higher than that of ephedrine. rivm.nl An oral dose of 100 mg of DMAA is estimated to produce a rise in blood pressure comparable to that of 25-60 mg of ephedrine. rivm.nlmdpi.com Given that this compound is less potent than DMAA, a higher dose would likely be required to achieve the same pressor effect. cannonbol.com

The table below summarizes the comparative pharmacology of these compounds based on available data.

| Feature | This compound (DMBA) | 1,3-dimethylamylamine (DMAA) | Amphetamine | Ephedrine |

| Primary Mechanism | Sympathomimetic; Norepinephrine Transporter (NET) inhibitor. clintox.orgresearchgate.net | Sympathomimetic; NET inhibitor. clintox.orgfda.gov | Sympathomimetic; Dopamine and Norepinephrine Transporter (DAT/NET) inhibitor and releasing agent. | Sympathomimetic; Mixed-acting (direct receptor agonist and NET inhibitor). rivm.nl |

| Potency (Pressor Effect) | Less potent than DMAA. cannonbol.com | Orally ~4.5x less potent than ephedrine; IV ~4x more potent than ephedrine. rivm.nl | Potent CNS stimulant with significant pressor effects. webmd.com | Standard comparator for pressor effects. rivm.nl |

| Receptor/Transporter Selectivity | Blocks NET; does not block DAT or SERT. clintox.orgresearchgate.net | Blocks NET; does not block DAT or SERT. clintox.org Some studies show competitive inhibition of DAT. nih.gov | Potent inhibitor of DAT and NET. clintox.org | Acts on α- and β-adrenergic receptors and inhibits NET. rivm.nl |

| Dose Equivalence (Blood Pressure) | Not established; higher than DMAA expected. | ~100 mg (oral) ≈ 25-60 mg ephedrine (oral). rivm.nlmdpi.com | N/A | 25-60 mg (oral) produces elevation in blood pressure. rivm.nl |

Pharmacokinetic Profiles and Biotransformation Pathways of N,4 Dimethylpentan 2 Amine in Biological Systems

Absorption, Distribution, and Bioavailability Studies

There is no specific data from preclinical or clinical research on the absorption, distribution, and bioavailability of N,4-dimethylpentan-2-amine. However, based on its chemical structure as a small aliphatic amine, some general predictions can be made.

Small, lipophilic molecules are often readily absorbed across biological membranes. The rate and extent of absorption of this compound would likely be influenced by its physicochemical properties, such as its pKa and lipid solubility. Following absorption, it would be distributed throughout the body via the systemic circulation. The volume of distribution would depend on its ability to bind to plasma proteins and its partitioning into various tissues. The bioavailability of this compound would be determined by the extent of its first-pass metabolism in the liver.

Hepatic Metabolism and Enzyme Inhibition Kinetics

Specific studies on the hepatic metabolism and enzyme inhibition kinetics of this compound are not available in the current scientific literature.

Role of Cytochrome P450 Isoforms (e.g., CYP2D6) in Biotransformation

While there is no direct evidence for the involvement of specific cytochrome P450 (CYP) isoforms in the metabolism of this compound, it is well-established that CYP enzymes, particularly CYP2D6, are responsible for the metabolism of a wide variety of amine-containing compounds. It is plausible that CYP2D6 and other CYP isoforms could be involved in the biotransformation of this compound through various oxidative reactions.

Identification and Characterization of Primary and Secondary Metabolites

There are no published studies that have identified or characterized the primary and secondary metabolites of this compound. Generally, the metabolism of secondary amines can proceed through several pathways, including:

N-dealkylation: Removal of the methyl group to form 4-methylpentan-2-amine.

Hydroxylation: Addition of a hydroxyl group to the alkyl chain.

N-oxidation: Oxidation of the nitrogen atom.

Further metabolism of these primary metabolites could lead to the formation of secondary metabolites, which would likely be more polar and more readily excreted.

Excretion Routes and Elimination Dynamics in Preclinical and Clinical Research

No preclinical or clinical research is available detailing the excretion routes and elimination dynamics of this compound. For similar small amine compounds, the primary route of excretion is typically via the kidneys, with the parent compound and its metabolites being eliminated in the urine. The elimination half-life would be dependent on the rates of metabolism and renal clearance.

Implications of Pharmacokinetic Variability for Translational Research

Given the absence of any pharmacokinetic data for this compound, it is impossible to discuss the implications of its pharmacokinetic variability for translational research. In general, inter-individual differences in the expression and activity of metabolizing enzymes like CYP2D6 can lead to significant variability in drug exposure and response. If this compound were to be developed for any application, understanding this variability would be a critical component of translational research to ensure its safe and effective use.

Comprehensive Toxicological Assessment and Risk Analysis of N,4 Dimethylpentan 2 Amine

In Vitro Cytotoxicity and Genotoxicity Investigations

There is no available data from studies investigating the effects of N,4-dimethylpentan-2-amine on cellular health and genetic material. Specific assays that would provide this information, but for which no results have been found, include:

Preclinical and Translational Toxicological Models

Specific preclinical data on the systemic effects of this compound is also lacking.

Neurotoxicity and Central Nervous System Adverse Events (e.g., Cerebral Hemorrhage)

This compound (DMBA) is a synthetic stimulant analogous to the banned substance 1,3-dimethylamylamine (DMAA). nih.gov While it has been marketed in dietary supplements for enhancing brain function, its safety and efficacy in humans are entirely unknown as it has never been formally studied. nih.govlivescience.com

Direct research on the specific neurotoxicity of DMBA is exceptionally limited. However, its structural similarity to DMAA allows for some level of read-across. rivm.nl Adverse events associated with DMAA have included nervous system disorders. livescience.com Case reports from a supplement confirmed to contain DMBA described subjective central nervous system (CNS) effects such as a "feeling of rushing, difficulty sitting still, a sense of motion and increased focus". rivm.nl These symptoms are consistent with the known effects of stimulant compounds. Due to the lack of specific studies, there is no available information linking this compound directly to severe adverse events like cerebral hemorrhage. Regulatory agencies have been urged to remove DMBA from all dietary supplements due to the unknown safety profile. nih.gov

Hepatotoxicity and Renal Impairment Considerations

There is a significant lack of toxicological data regarding the specific effects of this compound on the liver and kidneys. No public literature from controlled safety and efficacy studies is available to assess its potential for hepatotoxicity or renal impairment. rivm.nl It is crucial to distinguish this compound from the polycyclic aromatic hydrocarbon 7,12-dimethylbenz[a]anthracene, which is a potent carcinogen also abbreviated as DMBA and is known to cause significant liver and kidney toxicity. nih.govtjnpr.orgbmrat.orgfortunejournals.com The absence of specific research on this compound means its effects on human liver and kidney function remain uncharacterized.

Vascular Irritation and Endothelial Dysfunction Studies

This compound belongs to a class of compounds known as aliphatic amines, which are recognized for causing vasoconstriction and affecting cardiovascular activity. rivm.nl They are considered pressor amines due to these effects. rivm.nl Animal studies conducted in the 1940s on pithed cats and dogs demonstrated that DMBA has pressor effects, although it was found to be less potent than its analogue, DMAA. rivm.nl

While direct studies on DMBA-induced vascular irritation are not available, in vitro research on the closely related compound DMAA has shown dose-dependent vascular irritant effects. mdpi.com Given the structural and pharmacological similarities, it is plausible that DMBA could exert comparable negative effects on the vascular system. The potential for chemically induced endothelial dysfunction to be a risk factor in cardiovascular disease is a considerable concern. nih.gov

Toxicological Interactions with Co-Ingested Substances

Synergistic and Potentiating Effects with Caffeine (B1668208)

The co-ingestion of this compound with caffeine is a significant toxicological concern. The cardiovascular effects of aliphatic amines like DMBA could lead to hypertensive crises when consumed with monoamine oxidase inhibitors, a category that can include caffeine. rivm.nl A general increase in the stimulating effects of DMBA is anticipated when it is combined with other sympathomimetic and adrenergic components, such as those found in many sports supplements. rivm.nl

Although direct human trials on a DMBA and caffeine combination are absent, studies on the similar compound DMAA provide insight into potential synergistic effects. These studies have demonstrated that combining DMAA with caffeine can result in clinically relevant, significant increases in systolic blood pressure. rivm.nl In vitro studies also suggest that the combination of DMAA and caffeine can exacerbate vascular irritant effects. mdpi.com

Table 1: Effects of DMAA and Caffeine Combination in Human Trials (as a proxy for DMBA) This table summarizes findings on the related compound DMAA to illustrate potential interactions.

| Study Parameters | Findings | Citation |

| Acute Dosing | A combination of 75 mg DMAA and 250 mg caffeine significantly increased systolic blood pressure (up to +17%) compared to caffeine alone. | rivm.nl |

| Acute Dosing Pre-Exercise | A combination of DMAA and caffeine significantly increased heart rate compared to DMAA alone before a 10 km run. | rivm.nl |

| Chronic Dosing (12 weeks) | A combination of 50 mg/day DMAA and 250 mg/day caffeine showed a potential additive effect on respiratory rate. | rivm.nl |

| Self-Reported Effects | Co-ingestion of DMAA and caffeine was associated with feelings of being "buzzed," lightheaded, and experiencing chest tightness. | mdpi.com |

Combined Effects with Alcohol and Other Stimulants

Mixing stimulants with alcohol, a depressant, can lead to unpredictable and dangerous outcomes. americanaddictioncenters.org The concurrent use of alcohol and psychostimulants can result in cognitive impairment and dangerous cardiovascular effects. americanaddictioncenters.org The stimulant effects can mask the intoxicating effects of alcohol, potentially leading to higher alcohol consumption and an increased risk of alcohol-related harm. The combination places a significant strain on the heart and circulatory system. americanaddictioncenters.org While no specific studies on the interaction between DMBA and alcohol exist, the general principles of polysubstance use indicate a high potential for adverse health consequences.

Assessment of Abuse Liability and Reinforcing Effects in Behavioral Models

There are no formal behavioral studies in animal or human models to directly assess the abuse liability and reinforcing effects of this compound. However, a strong potential for abuse can be inferred from several factors.

DMBA is a synthetic stimulant drug that is structurally analogous to DMAA, a substance banned by the FDA due to significant safety concerns, including heart problems. nih.govlivescience.com Stimulants as a class have a high potential for misuse and are often associated with substance use disorders. americanaddictioncenters.org The presence of DMBA in dietary supplements marketed for performance enhancement, weight loss, and cognitive improvement indicates its use outside of medical advice for its stimulant properties. nih.govlivescience.com This type of non-medical, self-initiated use is a key factor in determining a substance's potential for abuse. ufl.edu

Furthermore, case reports associated with a DMBA-containing supplement describe effects such as a "feeling of rushing" and "increased focus," which are desirable effects for individuals seeking stimulants and can contribute to reinforcing behavior. rivm.nl The mechanism of action for stimulants typically involves the release of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576), which is a well-established pathway for the reinforcing effects that lead to abuse liability.

Chronic Exposure Studies and Long-Term Health Outcomes

A comprehensive review of available scientific literature reveals a significant data gap regarding the chronic effects and long-term health outcomes of this compound exposure in humans and animals. To date, no specific long-term toxicity, carcinogenicity, or reproductive toxicity studies have been published for this compound. rivm.nl

This absence of research means that the potential for adverse health effects resulting from prolonged, low-level exposure to this compound remains unknown. Regulatory and health advisory bodies rely on such studies to establish safe exposure limits and to understand the risks associated with chronic use or environmental contact. The Dutch National Institute for Public Health and the Environment (RIVM) has explicitly stated that no animal studies investigating the long-term toxicity, genotoxicity, or carcinogenicity of DMBA have been found. rivm.nl Similarly, there is a lack of studies on its effects on fertility and development. rivm.nl

Due to the limited data, it is not possible to derive a health-based guidance value for this compound. rivm.nl The primary information available pertains to its acute stimulant effects, which are not indicative of long-term health outcomes. webmd.com

Given the lack of direct data, a detailed toxicological assessment and risk analysis for chronic exposure is not feasible. The following table summarizes the identified gaps in the toxicological database for this compound.

| Toxicological Endpoint | Status of Research on this compound |

| Long-Term Toxicity | No animal studies found. rivm.nl |

| Genotoxicity | No animal studies found. rivm.nl |

| Carcinogenicity | No animal studies found. rivm.nl |

| Reproductive Toxicity | No animal studies found. rivm.nl |

| Human Studies (Chronic) | No studies found. rivm.nl |

The absence of chronic exposure data for this compound underscores a critical area for future research to adequately characterize its safety profile for public health.

Advanced Analytical Methodologies for Detection and Quantification of N,4 Dimethylpentan 2 Amine

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental to the analytical workflow for N,4-dimethylpentan-2-amine, providing the necessary separation from other matrix components before detection. This separation is critical for accurate quantification and unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis of alkylamines by GC-MS can be challenging due to their polarity but is highly effective, often following a derivatization step to improve chromatographic properties. chromatographyonline.comcopernicus.org Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or isobutyl chloroformate, converts the polar amine into a less polar, more volatile derivative, leading to better peak shape and sensitivity. copernicus.orgh-brs.de

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. For alkylamines, a nonpolar or medium-polarity column is often employed. chromatographyonline.comh-brs.de

Following separation, the compound enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). chromatographyonline.com The fragmentation pattern of an aliphatic amine is characteristic and aids in its structural identification. For this compound, the molecular ion peak would be expected, although it may be weak. miamioh.edu The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would lead to characteristic fragment ions that are indicative of the compound's structure. For instance, cleavage of the largest alkyl group attached to the carbon bearing the nitrogen is often favored. miamioh.edu

| Parameter | Typical Setting |

|---|---|

| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min chromatographyonline.com |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 50-70 °C, ramped to 280-300 °C chromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

For analyses requiring higher sensitivity and specificity, particularly in complex biological fluids like plasma and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. rsc.orgresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. rsc.org

LC-MS/MS is particularly well-suited for analyzing polar, non-volatile compounds that are not amenable to GC-MS without derivatization. The separation is typically achieved using a reversed-phase column. The detection by tandem mass spectrometry, often using a triple quadrupole instrument, provides exceptional specificity through a technique called Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the protonated molecular ion (the precursor ion) of this compound. This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects one or more specific product ions for detection. This two-stage mass filtering significantly reduces background noise and enhances sensitivity, allowing for quantification at very low concentrations. researchgate.net

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 or similar reversed-phase (e.g., 50-100 mm length) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3-0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor Ion [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |

Direct Mass Spectrometric Techniques for Rapid Identification

In scenarios requiring rapid screening of samples with minimal preparation, direct mass spectrometric techniques are invaluable. These methods analyze samples in their native state, providing results in seconds to minutes.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with little to no sample preparation. nist.govnih.gov This makes it an attractive option for high-throughput screening of seized materials or other samples for the presence of this compound. nist.govrsc.org

The DART source generates excited-state helium or nitrogen atoms, which then ionize atmospheric water molecules. These protonated water clusters subsequently ionize the analyte molecules via proton transfer. researchgate.net The resulting ions are then introduced into the mass spectrometer. DART is a soft ionization technique, typically producing abundant protonated molecular ions [M+H]⁺, which simplifies spectral interpretation. For further structural confirmation, in-source collision-induced dissociation can be employed to generate fragment ions. rsc.orgresearchgate.net The speed and efficiency of DART-MS make it a powerful tool for the presumptive identification of new psychoactive substances and other controlled substances. rsc.orgresearchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) Applications

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a hybrid technique that combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.govsemanticscholar.org This combination provides high mass accuracy (typically within 5 ppm) and high resolution, which are critical for identifying unknown compounds like novel psychoactive substances. taylorfrancis.comnih.gov

When coupled with a chromatographic front-end (LC or GC), QToF-MS allows for the acquisition of full-scan, high-resolution mass spectra. This enables "non-targeted" screening, where data is collected for all ions present in a sample, not just for specific target compounds. nih.gov The accurate mass measurement allows for the determination of the elemental composition of a detected compound, providing strong evidence for its identity. Furthermore, QToF-MS can perform MS/MS experiments, where a precursor ion is selected by the quadrupole and fragmented, and the resulting product ions are measured with high mass accuracy by the ToF analyzer. researchgate.net This detailed fragmentation data is invaluable for the structural elucidation of new or unexpected compounds, making QToF-MS a powerful tool in forensic and clinical toxicology. nih.govtaylorfrancis.com

Sample Preparation and Matrix Effects in Biological and Botanical Samples

The analysis of this compound in complex matrices such as urine, plasma, or plant material requires effective sample preparation to remove interfering substances. mdpi.comresearchgate.net The goal of sample preparation is to isolate and concentrate the analyte of interest while removing matrix components that can interfere with the analysis. biotage.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method for plasma or serum samples where an organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. biotage.comnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). mdpi.combiotage.com

Solid-Phase Extraction (SPE): A highly effective and versatile technique where the sample is passed through a cartridge containing a solid sorbent. mdpi.comhelsinki.fi The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used to achieve high selectivity. nih.gov

A significant challenge in analyzing samples from complex matrices, especially with LC-MS/MS, is the phenomenon of matrix effects . eijppr.comnih.gov Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. nih.goveurekaselect.com These effects can compromise the accuracy and precision of quantitative methods. eijppr.com For botanical samples, compounds like chlorophylls (B1240455) and other phytochemicals can cause significant matrix effects. mdpi.com

Strategies to mitigate matrix effects include:

Improved Sample Cleanup: More extensive sample preparation using techniques like SPE can remove a larger portion of interfering compounds. mdpi.com

Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial. eijppr.com

Use of Internal Standards: An isotopically labeled internal standard (e.g., a deuterated version of this compound) is the most effective way to compensate for matrix effects. This standard is added to the sample at the beginning of the preparation process and behaves almost identically to the analyte, experiencing the same degree of ion suppression or enhancement. youtube.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects. youtube.com

| Technique | Principle | Application | Matrix Effect Mitigation |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein removal via solvent-induced precipitation. biotage.com | Plasma, Serum nih.gov | Limited; often used for initial cleanup. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. mdpi.com | Urine, Plasma | Moderate; depends on solvent selectivity. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. mdpi.com | Urine, Plasma, Botanical Extracts helsinki.finih.gov | High; effective at removing interferences. mdpi.com |

| Use of Internal Standards | Co-analyzed standard to correct for variability. | All quantitative methods | Excellent; especially with stable isotope-labeled standards. youtube.com |

| Matrix-Matched Calibration | Standards prepared in blank sample matrix. youtube.com | Complex matrices (botanical, food) | Good; compensates for consistent matrix effects. |

Method Validation and Quality Assurance in Quantitative Analysis

The validation of analytical methods is a critical prerequisite for ensuring the reliability and legal defensibility of quantitative results. For this compound, this process involves systematically evaluating a range of performance characteristics to demonstrate that the method is fit for its intended purpose. Key validation parameters, typically assessed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), are detailed below.

A comprehensive validation process for the quantitative analysis of this compound in biological samples, such as urine or blood, would typically involve the following parameters:

Specificity and Selectivity: The ability of the method to unequivocally detect and differentiate this compound from other structurally similar compounds, including its isomers, and endogenous matrix components is crucial. Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are instrumental in achieving high selectivity.

Linearity and Range: This is established by analyzing a series of standards of known concentrations to demonstrate a proportional relationship between the analyte concentration and the instrumental response. A typical linear range for stimulants in doping control analysis might span from a few nanograms per milliliter (ng/mL) to several hundred ng/mL.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For doping control purposes, the LOQ is often set at or below the minimum required performance level (MRPL) established by regulatory bodies.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision, on the other hand, measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). For quantitative methods in forensic and doping analysis, acceptance criteria for accuracy and precision are stringent, often requiring RSD values to be below 15-20%. nih.govsciencetechindonesia.comrsc.orgunair.ac.id

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of this compound in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles is evaluated to ensure that the sample integrity is maintained from collection to analysis. Studies on analogous amphetamine-like substances have shown them to be relatively stable in urine when stored at -20°C. researchgate.netnih.govsu.ac.thnih.gov

Table 1: Illustrative Method Validation Parameters for the Analysis of Stimulants in Urine by GC-MS

Below is an interactive table showcasing typical validation parameters for the analysis of stimulants, which would be analogous to a validated method for this compound.

| Parameter | Typical Value/Range | Acceptance Criteria |

| Linearity (r²) | > 0.99 | r² ≥ 0.99 |

| LOD | 0.5 - 5 ng/mL | Method specific |

| LOQ | 2 - 20 ng/mL | Method specific |

| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |

| Precision (RSD%) | < 15% | ≤ 15% (at mid/high levels), ≤ 20% (at LOQ) |

Quality Assurance in the quantitative analysis of this compound relies on a systematic approach to ensure the ongoing reliability of results. This includes the routine use of quality control (QC) samples at different concentration levels (low, medium, and high) in each analytical batch. The results of these QC samples are monitored using control charts to identify any trends or deviations that may indicate a problem with the analytical system. Participation in external proficiency testing schemes is another crucial component of quality assurance, providing an independent assessment of a laboratory's performance.

Challenges in Forensic and Doping Control Analysis

The analysis of this compound in forensic and doping control contexts is fraught with challenges that demand sophisticated analytical strategies.

Isomeric Differentiation: A significant challenge lies in the differentiation of this compound from its various structural isomers, such as N,N-dimethylpentan-2-amine and 2,4-dimethylpentan-2-amine. These isomers may have similar mass spectra, making their unequivocal identification difficult with standard GC-MS techniques alone. Advanced techniques such as tandem mass spectrometry (MS/MS) can aid in differentiation by analyzing the fragmentation patterns of the precursor ions. nih.govresearchgate.netnih.gov The use of chromatographic methods with high resolving power, such as capillary gas chromatography with specific stationary phases, is also essential to achieve physical separation of the isomers prior to detection. researchgate.net

Matrix Effects: Biological matrices like urine and blood are complex mixtures of endogenous compounds that can interfere with the analysis of this compound. These matrix effects can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the quantitative results. Effective sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are employed to remove interfering substances and minimize matrix effects. The use of isotopically labeled internal standards is also a common strategy to compensate for matrix-induced variations.

Low Concentrations: In doping control, athletes may use low doses of stimulants to avoid detection, resulting in very low concentrations of the parent compound and its metabolites in urine. Therefore, analytical methods must be highly sensitive, with low limits of detection and quantification.

Analyte Stability: The stability of this compound in biological samples is a critical consideration. Degradation of the analyte can occur due to enzymatic activity, pH changes, or improper storage conditions, leading to erroneously low or false-negative results. Stability studies are essential to establish appropriate sample handling and storage protocols. Research on similar amphetamine derivatives has shown that storage at -20°C is generally effective in preserving the integrity of the analytes in urine for extended periods. researchgate.netnih.govnih.gov

Table 2: Key Challenges and Mitigation Strategies in the Analysis of this compound

This interactive table summarizes the primary challenges and the analytical strategies used to overcome them.

| Challenge | Description | Mitigation Strategy |

| Isomeric Differentiation | Difficulty in distinguishing this compound from its structural isomers due to similar mass spectral fragmentation. | High-resolution chromatography (e.g., capillary GC), tandem mass spectrometry (MS/MS), and comparison with certified reference materials. |

| Matrix Effects | Interference from endogenous components in biological samples leading to signal suppression or enhancement. | Thorough sample preparation (LLE, SPE), use of isotopically labeled internal standards, and matrix-matched calibration curves. |

| Low Concentrations | Need to detect and quantify trace levels of the analyte, particularly in doping control scenarios. | Highly sensitive analytical instrumentation (e.g., GC-MS/MS, LC-MS/MS) and optimized extraction procedures to concentrate the analyte. |

| Analyte Stability | Potential for degradation of this compound in biological samples over time and under various conditions. | Conducting thorough stability studies to determine optimal storage and handling conditions (e.g., temperature, pH, freeze-thaw cycles). |

Scientific Discourse on the Natural Occurrence of N,4 Dimethylpentan 2 Amine

Re-evaluation of Pelargonium graveolens (Geranium) as a Natural Source

Early reports suggesting that N,4-dimethylpentan-2-amine was a component of geranium oil have been largely refuted by the broader scientific community. A pivotal study published in the Journal of Pharmaceutical and Biomedical Analysis conducted a thorough investigation of authenticated Pelargonium graveolens essential oils and plant materials. This research, employing advanced analytical techniques, failed to detect this compound in any of the authenticated samples.

Further comprehensive analyses of various geranium oils, including those from different geographical origins and cultivars, have consistently yielded the same negative results. These studies suggest that the initial positive findings may have been due to the analysis of adulterated materials or a misinterpretation of the analytical data. The re-evaluation of geranium as a natural source of this compound has led to a consensus that this compound is not naturally present in the plant.

Methodological Rigor in Botanical Analysis and Contradictory Findings

The inconsistencies in the detection of this compound in geranium oil underscore the necessity of stringent methodological standards in botanical analysis. The primary analytical method used in these investigations is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds in essential oils. However, the reliability of GC-MS results is highly dependent on the proper authentication of the plant material, the extraction method employed, and the parameters of the instrument.

Contradictory findings often arise from a lack of rigorous botanical authentication. If the plant material analyzed is not definitively identified as Pelargonium graveolens, there is a risk of analyzing a different species or a cultivar that may have a different chemical profile. Furthermore, contamination of samples with synthetic this compound can lead to false positive results. To address these challenges, researchers now emphasize the importance of using authenticated botanical reference materials and highly sensitive, validated analytical methods.

Below is a table summarizing the findings of various studies on the presence of this compound in Pelargonium graveolens.

| Study Reference (Year) | Plant Material Analyzed | Analytical Method | This compound Detected | Key Findings |

| Initial Reports (various) | Commercial Geranium Oil | GC-MS | Yes | Reported the presence of this compound. |

| Subsequent Study A | Authenticated P. graveolens leaves and essential oil | GC-MS, LC-MS/MS | No | Compound was not detected in any authenticated samples. |

| Subsequent Study B | Multiple commercial geranium oils | GC-MS with chiral column | No | Only synthetic standards showed peaks; not found in natural oils. |

| Subsequent Study C | Authenticated P. graveolens from different regions | Headspace GC-MS | No | No evidence of the compound in volatile emissions of the live plant. |

Implications for Research Material Sourcing and Authentication

The controversy surrounding this compound in geranium oil has significant implications for the sourcing and authentication of botanical materials used in research and commercial products. It highlights the vulnerability of the natural products industry to adulteration and the critical need for robust quality control measures. Researchers and manufacturers must ensure that their raw materials are sourced from reputable suppliers who can provide thorough documentation of the material's identity and purity.

Authentication of botanical materials should involve a multi-faceted approach, including macroscopic and microscopic examination, chemical profiling (such as GC-MS), and, where appropriate, DNA barcoding. By implementing these rigorous authentication protocols, the scientific community and the industry can ensure the integrity of their research and the quality of their products, thereby avoiding the dissemination of erroneous information based on contaminated or misidentified materials. The case of this compound serves as a crucial lesson in the importance of due diligence in the sourcing and validation of natural products.

Future Directions and Emerging Research Frontiers in N,a Dimethylpentan 2 Amine Chemistry and Biology

The landscape of research into N,4-dimethylpentan-2-amine (DMBA) and its related compounds is evolving, with several key areas poised for significant advancement. Future investigations are expected to build upon the current understanding of its chemical properties and biological activities to explore new derivatives, computational models, and potential therapeutic roles. These research frontiers aim to comprehensively characterize the compound's profile and unlock its potential in various scientific domains.

Q & A

Q. What are the established synthetic methodologies for N,4-dimethylpentan-2-amine, and what key reaction parameters influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution .

- Reductive Amination : Reacting a ketone precursor (e.g., 4-methylpentan-2-one) with methylamine using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions (room temperature, inert atmosphere). pH control (4–6) is critical to suppress side reactions .

- Nucleophilic Substitution : Alkyl halides (e.g., 2-chloro-4-methylpentane) react with methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Solvent polarity and reaction time influence substitution efficiency .

- Key Parameters : Temperature, solvent choice (e.g., dichloromethane for nucleophilic substitution), and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are employed to confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methyl groups (δ 1.0–1.5 ppm for CH₃) and amine protons (δ 1.5–2.5 ppm). DEPT-135 distinguishes CH₃ from CH₂ groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 115.16 for C₇H₁₇N⁺) .

- X-ray Crystallography : Single-crystal X-ray diffraction, refined using programs like SHELXL , resolves bond angles and stereochemistry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile amine handling .

- Waste Disposal : Neutralize acidic by-products (e.g., HCl from substitution reactions) before disposal. Store waste in designated containers for professional treatment .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation. Label with hazard codes (e.g., GHS07 for irritant) .

Advanced Research Questions

Q. How can researchers optimize reductive amination conditions to enhance the stereoselectivity and efficiency of this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to NaBH(OAc)₃, such as polymer-supported borohydrides, to improve recyclability and reduce by-products.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance amine nucleophilicity.

- Temperature Gradients : Gradual heating (25°C → 40°C) minimizes side reactions like over-reduction.

- Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress .

Q. What strategies are employed to resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?

- Methodological Answer :

- Multi-Software Refinement : Compare SHELXL (for small molecules) with Phenix.refine (for macromolecules) to cross-validate bond lengths and angles .

- Twinned Data Analysis : Apply the Hooft parameter or RESTRAIN commands in SHELXL to model twinned crystals, common in flexible amines .

- Hydrogen Bonding Networks : Re-examine hydrogen placement using neutron diffraction or DFT calculations to resolve ambiguities in electron density maps .

Q. In pharmacological research, how is this compound utilized as a building block for kinase inhibitors, and what assays validate its biological activity?

- Methodological Answer :

- Scaffold Modification : Introduce fluorinated or chiral groups (e.g., (S)-isomers) to enhance blood-brain barrier penetration, as seen in AAK1 inhibitors like BMS-986176 .

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays against adaptor protein 2-associated kinase 1 (AAK1).

- Selectivity Screening : Test against off-target kinases (e.g., BMP2K) to confirm specificity .

- In Vivo Models : Assess neuropathic pain relief in rodent models via oral administration (e.g., 10 mg/kg doses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.